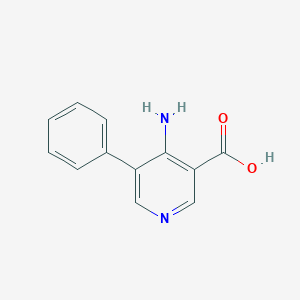

4-Amino-5-phenylnicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-phenylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-11-9(8-4-2-1-3-5-8)6-14-7-10(11)12(15)16/h1-7H,(H2,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBGLXFMIXLREN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CC(=C2N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino 5 Phenylnicotinic Acid

Established Synthetic Pathways to the Core Structure

The foundational approaches to synthesizing 4-Amino-5-phenylnicotinic acid have relied on established organic chemistry reactions, often involving multiple steps and the careful functionalization of pyridine-based starting materials.

Multi-step Syntheses from Readily Available Pyridine (B92270) Precursors

Another approach involves the ring transformation of nitropyrimidinone in the presence of active methylene (B1212753) compounds and ammonium (B1175870) acetate (B1210297), which can yield functionalized 4-aminopyridines. nii.ac.jp Once the 4-aminonicotinic acid core is obtained, the phenyl group can be introduced at the 5-position through various C-C bond-forming reactions.

Strategies Involving Halogenation and Subsequent Cross-Coupling Reactions

A prevalent and versatile method for the synthesis of 5-phenyl substituted nicotinic acids involves the initial halogenation of a pyridine ring, followed by a metal-catalyzed cross-coupling reaction. This strategy allows for the regioselective introduction of the phenyl group.

The process typically starts with the halogenation of a suitable nicotinic acid derivative. For example, 2-aminonicotinic acid can be halogenated at the 5-position with chlorine or bromine in an acetic acid medium. academie-sciences.fracademie-sciences.fr Similarly, 2-aminonicotinic acid can be brominated at the 4-position using N-bromosuccinimide (NBS) in a solvent like acetic acid or dichloromethane.

Once the halogenated intermediate is prepared, a Suzuki-Miyaura cross-coupling reaction is commonly employed to introduce the phenyl group. This reaction utilizes a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base like sodium carbonate and a suitable boronic acid, in this case, phenylboronic acid. academie-sciences.fr The reaction conditions, including the catalyst system and solvent, are critical for achieving high yields.

Table 1: Suzuki-Miyaura Coupling Conditions and Yields for Halogenated Nicotinic Acid Derivatives

| Boronic Acid | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O | 82 | |

| Arylboronic acids | Pd(PPh₃)₄ (5 mol %), Na₂CO₃ (2 equiv) | Toluene/ethanol (B145695) | Good yields | academie-sciences.fracademie-sciences.fr |

Use of Oxazoline (B21484) Intermediate Strategies in Pyridine Functionalization

The use of oxazoline intermediates provides an effective method for the functionalization of the pyridine ring, including the introduction of a phenyl group at the 4-position. This strategy involves the conversion of the carboxylic acid group of nicotinic acid into an oxazoline, which then directs the addition of an organometallic reagent.

Specifically, 4-phenylnicotinic acid has been synthesized by adding phenyllithium (B1222949) to a pyridyl-3-oxazoline derived from nicotinic acid. nih.gov The reaction proceeds through the formation of a 1,4-dihydropyridine-3-oxazoline intermediate, which is then oxidized to the 4-substituted pyridine-3-oxazoline. The final step involves the deprotection of the oxazoline to yield the desired 4-phenylnicotinic acid. nih.gov The oxazoline group serves as a protecting group for the carboxylic acid and as a directing group for the nucleophilic addition.

The acidic hydrolysis of the oxazoline intermediate is a key step in regenerating the carboxylic acid functionality. rsc.org This strategy has been shown to be effective for the synthesis of various substituted nicotinic acids.

Novel and Efficient Synthetic Approaches

More recent synthetic methodologies focus on improving efficiency, reducing the number of steps, and incorporating principles of green chemistry.

Catalytic Synthesis Pathways (e.g., Palladium-catalyzed C-C bond formation)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are at the forefront of efficient C-C bond formation in the synthesis of biaryl compounds, including this compound. academie-sciences.fr These reactions offer high yields and good functional group tolerance.

The synthesis of densely substituted pyrrolo[2,3-d]pyrimidines has been achieved through palladium-catalyzed cross-coupling of a chloro-substituted precursor with various arylboronic acids, demonstrating the versatility of this method. osi.lv The choice of the palladium catalyst, ligands, and reaction conditions is crucial for the regioselective and efficient synthesis of the desired products. academie-sciences.fracademie-sciences.fr For instance, catalyst systems like Pd(OAc)₂ with specific phosphine (B1218219) ligands are used to achieve high yields in these coupling reactions. osi.lv

Application of Green Chemistry Principles in Synthetic Design

The application of green chemistry principles aims to develop more environmentally benign and sustainable synthetic routes. While specific studies on the green synthesis of this compound are not extensively documented, the general principles of green chemistry can be applied to its synthesis. ejcmpr.comacs.org

Key principles include the use of catalytic reagents over stoichiometric ones, which is exemplified by the palladium-catalyzed cross-coupling reactions that require only a small amount of catalyst. acs.orgresearchgate.net Another principle is the reduction of derivatives and protecting groups, which can sometimes be achieved through the use of highly selective enzymes. acs.org

Furthermore, the choice of solvents plays a significant role in the environmental impact of a synthesis. Efforts to replace hazardous solvents with greener alternatives, such as water or ethanol, are a central aspect of green chemistry. rsc.org The use of microwave-assisted synthesis can also contribute to green chemistry by reducing reaction times and energy consumption. researchgate.net Designing processes that are safer and minimize waste are also key tenets of green chemistry that can be applied to the synthesis of this compound. acs.org

One-Pot and Multicomponent Reaction Strategies for Analogues and Precursors

The synthesis of derivatives and precursors of this compound often employs one-pot and multicomponent reactions (MCRs), which offer efficiency and atom economy by combining three or more reactants in a single step. researchgate.netbeilstein-journals.orgresearchgate.net These strategies are instrumental in creating diverse molecular scaffolds from simple building blocks. beilstein-journals.org

One notable approach involves the Ugi four-component reaction (Ugi-4CR), which combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. beilstein-journals.orgmdpi.com A variation, the Ugi-azide reaction, incorporates an azide (B81097) to form α-aminotetrazoles. beilstein-journals.org Another versatile MCR is the Passerini reaction, which utilizes an isocyanide, an aldehyde, and a carboxylic acid to yield α-acyloxy amides. beilstein-journals.org These reactions can be adapted to produce a wide array of substituted nicotinic acid analogs.

For instance, a one-pot synthesis of 1-amino-2-oxo-nicotinonitriles has been achieved through the condensation of p-chlorobenzaldehyde, an aryl or heteroaryl methyl ketone, and cyanoacetohydrazide. researchgate.net Similarly, the synthesis of 2,4,6-triaryl pyridines can be accomplished via a four-component one-pot method by refluxing a mixture of 4-amino acetophenone, dibenzobarallene, various aromatic aldehydes, and ammonium acetate in acetic acid. indianchemicalsociety.com

The use of deuterated reagents in MCRs has also been explored to create deuterium-labeled products, which can be valuable in mechanistic studies and for enhancing metabolic stability in drug discovery. beilstein-journals.org For example, [D1]-aldehydes and [D2]-isonitriles have been successfully used in various MCRs to produce deuterated analogs with good yields and high deuterium (B1214612) retention. beilstein-journals.org

The following table provides examples of multicomponent reactions used in the synthesis of nicotinic acid derivatives and related heterocyclic compounds.

| Reaction Name | Components | Product Type | Reference |

| Ugi 4-Component Reaction | Amine, Carbonyl, Carboxylic Acid, Isocyanide | α-Aminoacyl Amide | beilstein-journals.orgmdpi.com |

| Ugi-Azide Reaction | Isocyanide, Carbonyl, Amine, TMSN₃ | α-Aminotetrazole | beilstein-journals.org |

| Passerini Reaction | Isocyanide, Aldehyde, Carboxylic Acid | α-Acyloxy Amide | beilstein-journals.org |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-Ketoester (2 equiv.), Ammonia (B1221849) | Dihydropyridine | researchgate.net |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea or Thiourea | Dihydropyrimidinone | researchgate.net |

Chemo- and Regioselectivity in Synthesis of this compound

Achieving the desired chemo- and regioselectivity is a critical challenge in the synthesis of substituted pyridines like this compound. The substitution pattern on the pyridine ring significantly influences its chemical properties and biological activity.

In the synthesis of 4-substituted nicotinic acids, the addition of organolithium reagents to a pyridyl-3-oxazoline intermediate has been shown to favor the formation of the 1,4-dihydropyridine-3-oxazoline. nih.gov This intermediate is then oxidized to the desired 4-substituted pyridine-3-oxazoline, which upon deprotection yields the 4-substituted nicotinic acid. nih.gov This method has been successfully used to synthesize 4-n-butylnicotinic acid and 4-phenylnicotinic acid. nih.gov

For the synthesis of 5-arylnicotinic acids, the Pd-catalyzed Suzuki coupling reaction between a boronate of an oxazoline-substituted nicotinic acid and an aryl bromide is a common strategy. nih.gov The use of a palladium catalyst and a base ensures the C-C bond formation at the 5-position of the nicotinic acid ring. nih.gov

The regioselectivity of reactions can also be influenced by the choice of catalyst. For example, in the synthesis of 5-substituted nicotinic acid derivatives via cycloaddition, a copper catalyst can be used to selectively form the 1,4-disubstituted triazole isomer, eliminating the competing pathway that produces the 1,5-disubstituted product. nih.gov

The following table summarizes key regioselective reactions in the synthesis of substituted nicotinic acids.

| Target Position | Reaction Type | Key Reagents/Catalysts | Intermediate | Reference |

| 4-position | Addition of Organolithium | Phenyllithium or n-butyllithium | Pyridyl-3-oxazoline | nih.gov |

| 5-position | Suzuki Coupling | Pd(Ph₃)₄, Na₂CO₃, Aryl bromide | Boronate of oxazoline-substituted nicotinic acid | nih.gov |

| 5-position | Cycloaddition | Copper catalyst | Azide and acetylene (B1199291) moieties | nih.gov |

Investigation of Reaction Mechanisms in Synthetic Transformations

Understanding the reaction mechanisms involved in the synthesis of this compound and its analogs is crucial for optimizing reaction conditions and improving yields.

The Ugi reaction mechanism begins with the condensation of the amine and the carbonyl component to form a Schiff base. mdpi.com The carboxylic acid then protonates the Schiff base, which is subsequently attacked by the isocyanide to form a nitrilium ion. This ion is then trapped by the carboxylate anion, and an intramolecular acyl transfer (Mumm rearrangement) leads to the final α-aminoacyl amide product. mdpi.com

In the synthesis of 4-substituted nicotinic acids via organolithium addition, the reaction proceeds through a 1,4-dihydropyridine (B1200194) intermediate. nih.gov The organolithium reagent adds to the 4-position of the pyridine ring of the pyridyl-3-oxazoline, and subsequent oxidation re-aromatizes the ring to give the 4-substituted product. nih.gov

The Suzuki coupling mechanism for the synthesis of 5-arylnicotinic acids involves a catalytic cycle with a palladium complex. The cycle includes oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronate ester, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. lookchem.com

Investigations into reaction mechanisms often involve a combination of experimental studies, such as kinetic analysis and isotopic labeling, and computational methods like Density Functional Theory (DFT) to model reaction pathways and transition states. nih.gov These studies provide valuable insights into the factors controlling the chemo- and regioselectivity of the reactions.

Chemical Transformations and Derivatization Strategies

Reactivity at the 4-Amino Group

Nucleophilic Addition and Substitution Reactions

The lone pair of electrons on the nitrogen atom of the 4-amino group imparts nucleophilic character to it, allowing it to participate in a variety of nucleophilic addition and substitution reactions. wikipedia.orglibretexts.orgmasterorganicchemistry.comksu.edu.sa While specific studies on 4-amino-5-phenylnicotinic acid are not extensively documented, its reactivity can be inferred from the behavior of structurally similar compounds like 4-aminopyridine.

The amino group can act as a nucleophile, attacking electrophilic centers. For instance, it can react with alkyl halides or other electrophilic reagents, leading to N-alkylation or N-acylation products. The reaction proceeds via a nucleophilic substitution mechanism where the amino group displaces a leaving group on the electrophile.

| Reactant Type | Product Type | Reaction Description |

| Alkyl Halide | N-Alkyl-4-amino-5-phenylnicotinic acid | The amino group acts as a nucleophile, displacing the halide from the alkyl halide to form a new C-N bond. |

| Acyl Halide | N-Acyl-4-amino-5-phenylnicotinic acid | The amino group attacks the electrophilic carbonyl carbon of the acyl halide, leading to the formation of an amide linkage. |

These reactions are fundamental in modifying the properties of the parent molecule, potentially influencing its biological activity or physicochemical characteristics.

Formation of Schiff Bases and Other Imine Derivatives

A characteristic reaction of primary amines, including the 4-amino group of this compound, is the condensation with aldehydes or ketones to form Schiff bases, also known as imines. researchgate.netchemistrysteps.comunsri.ac.idlibretexts.orgmasterorganicchemistry.comdergipark.org.tr This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The formation of the C=N double bond is a key feature of this transformation.

The reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, often with acid or base catalysis to facilitate the dehydration step. unsri.ac.iddergipark.org.tr A wide variety of aldehydes and ketones (aliphatic and aromatic) can be employed, leading to a diverse range of imine derivatives. unsri.ac.idnih.gov

| Carbonyl Compound | Product (Schiff Base) |

| Benzaldehyde | 4-(Benzylideneamino)-5-phenylnicotinic acid |

| Acetone | 4-(Propan-2-ylideneamino)-5-phenylnicotinic acid |

| Substituted Benzaldehydes | 4-((Substituted-benzylidene)amino)-5-phenylnicotinic acid |

The formation of Schiff bases is a versatile method for introducing a wide range of substituents and functionalities onto the 4-amino position, which can be useful for developing new compounds with specific properties.

Cyclization Reactions Leading to Fused Heterocyclic Systems

The presence of both an amino group and a carboxylic acid moiety in this compound provides the opportunity for intramolecular or intermolecular cyclization reactions to form fused heterocyclic systems. researchgate.netnih.govmdpi.comresearchgate.netmdpi.comscirp.org These reactions are of significant interest in medicinal chemistry as they can lead to the synthesis of novel polycyclic scaffolds with potential biological activities.

One common strategy involves the reaction of the amino group with a suitable reagent to introduce a second reactive site, which can then undergo cyclization with the nearby carboxylic acid group. For example, reaction with chloroacetyl chloride could lead to an intermediate that can cyclize to form a fused six-membered ring. researchgate.net

Another approach involves the use of multicomponent reactions where the amino and carboxylic acid groups react with other reagents in a single step to build complex heterocyclic structures. nih.gov The specific heterocyclic system formed will depend on the reagents and reaction conditions employed.

| Reagent | Fused Heterocyclic System |

| Chloroacetyl chloride | Pyridopyrimidinone derivative |

| Phosgene or its equivalents | Pyridoxazinone derivative |

| Isothiocyanates | Pyridothiazinone derivative |

These cyclization strategies offer a powerful tool for the structural elaboration of this compound, leading to the generation of diverse and complex molecular architectures.

Reactivity of the 3-Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the pyridine (B92270) ring is another key functional handle for the derivatization of this compound. It can undergo a variety of reactions typical of carboxylic acids, allowing for the introduction of different functional groups.

Esterification and Amidation Reactions

The carboxylic acid can be readily converted into its corresponding esters and amides. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.orggoogle.compearson.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.commasterorganicchemistry.com

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. This reaction often requires the activation of the carboxylic acid, for example, by converting it into a more reactive derivative (see section 3.2.2), or by using coupling agents. nih.govresearchgate.netresearchgate.net

| Reagent | Product |

| Methanol (with acid catalyst) | Methyl 4-amino-5-phenylnicotinate |

| Benzylamine (with coupling agent) | N-Benzyl-4-amino-5-phenylnicotinamide |

| Various alcohols and amines | Corresponding esters and amides |

These reactions are fundamental for modifying the polarity and other physicochemical properties of the molecule.

Formation of Acid Halides, Anhydrides, and Other Activated Carboxylates

To enhance the reactivity of the carboxylic acid group towards nucleophilic attack, it can be converted into more reactive derivatives such as acid halides, anhydrides, or other activated carboxylates.

Acid halides, most commonly acid chlorides, are synthesized by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgyoutube.comlibretexts.orgyoutube.com These acid halides are highly reactive intermediates and readily react with a wide range of nucleophiles to form esters, amides, and other derivatives. libretexts.orglibretexts.org

Anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, often by heating or by using a dehydrating agent. nih.govlibretexts.orglibretexts.orgyoutube.com Mixed anhydrides can also be prepared by reacting the carboxylic acid with an acid chloride. thieme-connect.de These activated forms of the carboxylic acid are also useful for acylation reactions.

| Reagent | Activated Carboxylate |

| Thionyl chloride (SOCl₂) | 4-Amino-5-phenylnicotinoyl chloride |

| Acetic anhydride (B1165640) | Mixed anhydride of this compound and acetic acid |

| Dicyclohexylcarbodiimide (DCC) | Activated ester |

The formation of these activated derivatives is a crucial step in many synthetic routes that involve the modification of the carboxylic acid group.

Reactivity of the Pyridine Ring System

The pyridine ring in this compound presents a complex reactivity profile. It is influenced by the interplay of the ring nitrogen atom, an electron-donating amino group, and an electron-withdrawing carboxylic acid group. The nitrogen atom generally makes the pyridine ring electron-deficient and less susceptible to electrophilic attack compared to benzene. wikipedia.org However, the strong activating effect of the amino group at the C4-position counteracts this deactivation to some extent.

Electrophilic aromatic substitution (SEAr) on the pyridine ring of this compound is challenging due to the electron-withdrawing nature of the ring nitrogen and the carboxylic acid substituent. wikipedia.org Pyridine itself undergoes electrophilic substitution only under harsh conditions, and the presence of a deactivating group like -COOH further diminishes reactivity.

Under strongly acidic conditions required for many SEAr reactions (e.g., nitration or sulfonation), the pyridine nitrogen and the exocyclic amino group would be protonated. wikipedia.org This protonation converts the amino group into a deactivating ammonium (B1175870) group (-NH3+), which, along with the pyridine nitrogen's positive charge, would render the ring highly resistant to electrophilic attack.

Table 1: Predicted Reactivity of the Pyridine Ring towards Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Outcome | Rationale |

| Nitration | HNO₃ / H₂SO₄ | Low to no yield | Ring deactivation by -COOH and protonation of both nitrogen atoms under acidic conditions. wikipedia.org |

| Halogenation | Br₂ / FeBr₃ | Low reactivity | Ring deactivation and catalyst complexation with the pyridine nitrogen. Alternative pathways may occur. researchgate.net |

| Sulfonation | Fuming H₂SO₄ | Very low reactivity | Severe ring deactivation due to protonation and the electron-withdrawing -SO₃H group. wikipedia.org |

| Friedel-Crafts | R-Cl / AlCl₃ | No reaction | The Lewis acid catalyst (AlCl₃) will complex with the basic nitrogen atoms, deactivating the ring completely. masterorganicchemistry.com |

Nucleophilic aromatic substitution (SNAr) is a more plausible reaction pathway for modifying the pyridine ring, especially if a suitable leaving group is present. masterorganicchemistry.com The inherent electron-deficient nature of the pyridine nucleus facilitates attack by nucleophiles. youtube.com For SNAr to occur on derivatives of this compound, a good leaving group (such as a halide) would need to be present on the ring, typically at the C2 or C6 positions.

In such a halo-substituted derivative, the reaction would be further facilitated by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. youtube.com The carboxylic acid group at C3 and the ring nitrogen itself would contribute to this stabilization. The reaction proceeds via an addition-elimination mechanism where the nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate, followed by the departure of the leaving group to restore aromaticity. youtube.comlibretexts.org

Table 2: Potential Nucleophilic Aromatic Substitution on a Halogenated Derivative (e.g., 2-Chloro-4-amino-5-phenylnicotinic acid)

| Nucleophile | Reagent Example | Potential Product | Significance |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 2-Methoxy derivative | Introduction of an ether linkage. |

| Amine | Ammonia (B1221849) (NH₃), Alkylamines | 2-Amino or 2-Alkylamino derivative | Synthesis of di-amino substituted pyridines. |

| Thiolate | Sodium thiophenoxide (NaSPh) | 2-Phenylthio derivative | Formation of a thioether bond. |

| Cyanide | Sodium cyanide (NaCN) | 2-Cyano derivative | Introduction of a nitrile group for further transformations. |

The pyridine ring is generally resistant to oxidation. Strong oxidizing agents under harsh conditions would likely lead to degradation of the molecule, particularly targeting the activating amino and phenyl groups.

Reduction of the pyridine ring is more feasible. Catalytic hydrogenation using catalysts like platinum, palladium, or rhodium can reduce the pyridine to a piperidine (B6355638) ring. This transformation would require relatively high pressures and temperatures. The specific conditions would need to be optimized to achieve selective reduction of the pyridine ring without affecting the phenyl substituent. The reduction of a nitro group on a phenyl ring to an amino group is a common and well-established reaction, often using reagents like NaBH₄ with a catalyst, or hydroiodic acid. mdpi.commdpi.com While not directly applicable to the pyridine nucleus itself, it highlights methods used for reducing aromatic systems. The complete reduction would saturate the heterocyclic ring, fundamentally altering the molecule's geometry and electronic properties from a flat, aromatic system to a three-dimensional, flexible piperidine structure.

Functionalization of the 5-Phenyl Substituent

The 5-phenyl group is an attractive site for introducing chemical diversity into the molecule. It can undergo electrophilic aromatic substitution, allowing for the installation of a wide range of functional groups.

The phenyl ring can be functionalized using standard electrophilic aromatic substitution reactions. masterorganicchemistry.com The pyridine ring system acts as a substituent on the phenyl ring, and its electronic effect will influence the position of substitution. The pyridine ring is generally considered an electron-withdrawing, deactivating group, which would direct incoming electrophiles to the meta-position of the phenyl ring. However, the C5-connection to the pyridine ring means the directing effects are complex. The primary directing influence on the phenyl ring will be any substituents already present on it. For the unsubstituted phenyl group, substitution is expected primarily at the para-position due to steric hindrance at the ortho-positions from the bulky pyridine moiety.

Table 3: Potential Electrophilic Aromatic Substitution Reactions on the 5-Phenyl Group

| Reaction | Reagents | Primary Product (Position on Phenyl Ring) | Introduced Functionality |

| Nitration | HNO₃ / H₂SO₄ | 4'-Nitro derivative | -NO₂ |

| Halogenation | Br₂ / FeBr₃ | 4'-Bromo derivative | -Br |

| Acylation | CH₃COCl / AlCl₃ | 4'-Acetyl derivative | -COCH₃ |

| Sulfonation | Fuming H₂SO₄ | 4'-Sulfonic acid derivative | -SO₃H |

Steric Effects : The size of the substituent on the phenyl ring can have significant steric implications. Large groups at the ortho-positions (2' or 6') of the phenyl ring can hinder rotation around the C5-C1' bond connecting the two rings. This restricted rotation can force the molecule into a specific conformation, which may have profound effects on its biological activity or physical properties.

Table 4: Examples of Phenyl Ring Modifications and Their Potential Effects

| Substituent (Position) | Type | Expected Electronic Effect | Expected Steric Effect |

| -OCH₃ (4') | EDG | Increases electron density on the phenyl ring. | Minimal |

| -NO₂ (4') | EWG | Decreases electron density on the phenyl ring. | Minimal |

| -Cl (4') | EWG (Inductive), EDG (Resonance) | Net electron-withdrawing. msu.edu | Minimal |

| -CH₃ (2') | EDG | Increases electron density on the phenyl ring. | Moderate; may hinder free rotation around the C-C bond. |

| -C(CH₃)₃ (4') | EDG | Increases electron density. | Significant bulk, may influence crystal packing or receptor binding. |

Advanced Spectroscopic and Structural Elucidation of 4 Amino 5 Phenylnicotinic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Two-dimensional (2D) NMR experiments provide significantly more structural information than one-dimensional (1D) spectra by correlating signals from different nuclei, which helps in assembling the complete molecular framework. sdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). creative-biostructure.com For 4-Amino-5-phenylnicotinic acid, COSY would reveal correlations between the protons on the phenyl ring and any coupled protons on the pyridine (B92270) ring. For instance, a cross-peak would be expected between H-2' and H-3' (and H-5' and H-6') on the phenyl ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to a heteronucleus, most commonly ¹³C. libretexts.org It is highly sensitive and allows for the unambiguous assignment of protons to their corresponding carbon atoms. sdsu.edulibretexts.org Each CH group in this compound would produce a single cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for assembling the molecular skeleton by revealing long-range couplings (typically 2-4 bonds) between protons and carbons. libretexts.org This technique connects molecular fragments. For example, the proton at position 2 of the pyridine ring (H-2) would show a correlation to the carboxylic acid carbon (C-7), and the protons of the phenyl ring would show correlations to the carbon at position 5 of the pyridine ring (C-5), confirming the connection point of the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space (typically within 5 Å), regardless of whether they are connected through bonds. creative-biostructure.com This is critical for determining stereochemistry and conformation. In this compound, NOESY could reveal through-space interactions between the amino group protons and the ortho-protons of the phenyl ring, providing insights into the rotational orientation of the phenyl group relative to the pyridine ring.

Table 1: Predicted 2D NMR Correlations for this compound Chemical shifts (δ) are hypothetical and for illustrative purposes.

| Proton (¹H) | Expected COSY Correlations (¹H) | Expected HSQC Correlation (¹³C) | Expected Key HMBC Correlations (¹³C) | Expected Key NOESY Correlations (¹H) |

|---|---|---|---|---|

| H-2 | H-6 (weak, if any) | C-2 | C-3, C-4, C-6, C-7 | H-6, H-2' |

| H-6 | H-2 (weak, if any) | C-6 | C-2, C-4, C-5 | H-2, H-5' |

| -NH₂ | None | None | C-3, C-4, C-5 | H-3', H-5' |

| H-2'/H-6' | H-3'/H-5' | C-2'/C-6' | C-4', C-5, C-1' | H-3'/H-5', H-6 |

| H-3'/H-5' | H-2'/H-6', H-4' | C-3'/C-5' | C-1', C-5' or C-3' | H-2'/H-6', H-4', -NH₂ |

| H-4' | H-3'/H-5' | C-4' | C-2'/C-6' | H-3'/H-5' |

While solution-state NMR provides data on individual molecules, solid-state NMR (ssNMR) spectroscopy offers atomic-level insights into the structure and dynamics of materials in their solid form. mst.edunih.gov For crystalline or amorphous solids, techniques like Magic-Angle Spinning (MAS) are employed to average out anisotropic interactions that broaden spectral lines, thereby yielding high-resolution spectra. nih.gov

For this compound, ssNMR would be valuable for:

Identifying Polymorphs: Different crystalline forms (polymorphs) of the same compound can exhibit distinct ssNMR spectra due to variations in molecular packing and intermolecular interactions. ssNMR can differentiate and characterize these polymorphs. wiley.com

Characterizing Intermolecular Interactions: Cross-polarization (CP) techniques in ssNMR can be used to study hydrogen bonding, for instance, between the carboxylic acid group of one molecule and the amino or pyridine nitrogen of a neighboring molecule. mdpi.com

Determining Bulk Structure: ssNMR provides information on the average structure within a bulk sample, which is complementary to the single-crystal data obtained from X-ray crystallography. mst.edu

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) measures the m/z ratio to several decimal places, allowing for the determination of a molecule's "exact mass." bioanalysis-zone.com This precision enables the calculation of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass. bioanalysis-zone.comnist.gov For this compound (C₁₂H₁₀N₂O₂), HRMS is critical for confirming its elemental composition.

Table 2: Theoretical Exact Mass Calculation for this compound

| Element | Count | Exact Atomic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (C) | 12 | 12.000000 | 144.000000 |

| Hydrogen (H) | 10 | 1.007825 | 10.07825 |

| Nitrogen (N) | 2 | 14.003074 | 28.006148 |

| Oxygen (O) | 2 | 15.994915 | 31.98983 |

| Theoretical Exact Mass [M] | 214.074228 | ||

| Theoretical m/z for [M+H]⁺ | 215.081583 | ||

| Theoretical m/z for [M-H]⁻ | 213.066873 |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of ions. wikipedia.org In a typical experiment, a precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, subjected to collision-induced dissociation (CID) to break it into smaller fragment ions, and these fragments are then mass-analyzed. wikipedia.orgresearchgate.net The resulting fragmentation pattern serves as a structural fingerprint, helping to confirm the connectivity of atoms.

For this compound, key fragmentation pathways would likely involve the loss of small, stable neutral molecules such as water (H₂O) and carbon monoxide (CO) or carbon dioxide (CO₂) from the carboxylic acid group.

Table 3: Plausible MS/MS Fragmentation of this compound ([M+H]⁺ = 215.08)

| Precursor Ion m/z | Proposed Neutral Loss | Fragment Ion m/z | Proposed Fragment Structure |

|---|---|---|---|

| 215.08 | H₂O (18.01) | 197.07 | Loss of water from the carboxylic acid group |

| 215.08 | HCOOH (46.01) | 169.07 | Loss of formic acid (decarboxylation and hydrogen rearrangement) |

| 197.07 | CO (28.00) | 169.07 | Loss of carbon monoxide from the intermediate fragment |

| 215.08 | NH₃ (17.03) | 198.05 | Loss of ammonia (B1221849) from the amino group |

X-ray Crystallography for Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.govlibretexts.org By analyzing the diffraction pattern produced when X-rays pass through a single crystal of the compound, a detailed electron density map can be generated. nih.gov This map is then used to build a precise 3D model of the molecule.

This technique provides unambiguous data on:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.

Conformation: The spatial orientation of the phenyl ring relative to the pyridine ring.

Crystal Packing: How individual molecules arrange themselves in the crystal lattice, revealing intermolecular interactions like hydrogen bonds and π-stacking that stabilize the solid-state structure. libretexts.org

Successful X-ray crystallographic analysis requires the growth of high-quality single crystals, which can be achieved through methods like slow evaporation or vapor diffusion. nih.gov The resulting structural data is the gold standard for molecular structure confirmation.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Empirical formula | C₁₂H₁₀N₂O₂ |

| Formula weight | 214.22 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.8 Å α = 90°, β = 105.5°, γ = 90° |

| Volume | 995.4 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated density | 1.43 g/cm³ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in this compound and probing the nature of intermolecular interactions, such as hydrogen bonding. While direct experimental spectra for this specific molecule are not widely published, a detailed analysis can be constructed by examining the spectra of analogous compounds, including 4-aminopyridine, 2-aminonicotinic acid, and other substituted pyridines. core.ac.ukresearchgate.netnih.gov

The key vibrational modes expected for this compound are associated with its primary functional groups: the amino (-NH₂), carboxylic acid (-COOH), and the coupled phenyl-pyridine ring system.

Amino Group Vibrations: The -NH₂ group gives rise to several characteristic bands. The N-H stretching vibrations are typically observed in the 3500–3300 cm⁻¹ region. core.ac.uk In primary aromatic amines, two distinct bands are expected: an asymmetric stretching (νₐₛ) mode at a higher wavenumber and a symmetric stretching (νₛ) mode at a lower wavenumber. core.ac.uk For instance, in 2-amino-5-chloropyridine, these bands appear around 3550 cm⁻¹ and 3450 cm⁻¹, respectively. core.ac.uk The -NH₂ scissoring (in-plane bending) mode is anticipated to appear in the 1640–1600 cm⁻¹ range. core.ac.ukresearchgate.net

Carboxylic Acid Vibrations: The carboxylic acid group presents a more complex spectral signature, highly dependent on intermolecular hydrogen bonding. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers. This dimerization leads to a broad O-H stretching band centered in the 3300–2500 cm⁻¹ region, often overlapping with C-H stretching bands. The carbonyl (C=O) stretching vibration is one of the most intense bands in the IR spectrum. For a hydrogen-bonded dimer, this band is expected in the 1720–1680 cm⁻¹ region. researchgate.net Theoretical studies on 2-aminonicotinic acid have calculated the C=O stretching frequency for its dimeric form, providing a strong reference for our target molecule. nih.gov The molecule may also exist as a zwitterion, where the carboxylic proton moves to the pyridine nitrogen or the amino group. This would significantly alter the spectrum, replacing the C=O stretch with symmetric and asymmetric carboxylate (-COO⁻) stretches around 1560 cm⁻¹ and 1400 cm⁻¹, respectively. Vibrational studies of nicotinic acid at various pH values have explored these different species in detail. researchgate.net

Aromatic Ring Vibrations: The pyridine and phenyl rings exhibit a series of characteristic vibrations. Aromatic C-H stretching modes typically appear above 3000 cm⁻¹. core.ac.uk The C=C and C=N ring stretching vibrations occur in the 1620–1400 cm⁻¹ region. These bands are often sensitive to the nature and position of substituents. The presence of the phenyl ring would introduce additional bands, such as the characteristic ring breathing modes. Aromatic side chains, particularly phenylalanine and tyrosine, are known to show peaks in the FT-Raman spectra around 1605 cm⁻¹ and 1616 cm⁻¹ corresponding to ring vibrations. mdpi.com

The table below provides a summary of the expected vibrational frequencies based on data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Supporting Evidence from Analogous Compounds |

|---|---|---|---|

| Asymmetric & Symmetric N-H Stretch | Amino (-NH₂) | 3500 - 3300 | Observed at ~3550 and ~3450 cm⁻¹ in 2-amino-5-chloropyridine. core.ac.uk |

| -NH₂ Scissoring | Amino (-NH₂) | 1640 - 1600 | Observed at 1645 cm⁻¹ in solid-state 4-aminopyridine. researchgate.net Calculated around 1620-1640 cm⁻¹ for aminopyridines. core.ac.uk |

| Broad O-H Stretch (Dimer) | Carboxylic Acid (-COOH) | 3300 - 2500 | Characteristic of hydrogen-bonded carboxylic acid dimers. nih.gov |

| C=O Stretch (Dimer) | Carboxylic Acid (-COOH) | 1720 - 1680 | Observed at 1725 cm⁻¹ in the Raman spectrum of nicotinic acid. researchgate.net Calculated for dimeric 2-aminonicotinic acid. nih.gov |

| C=C and C=N Ring Stretches | Pyridine/Phenyl Rings | 1620 - 1400 | Common region for substituted pyridines and benzenes. core.ac.ukmdpi.com |

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic spectroscopy, specifically UV-Vis absorption, provides insights into the conjugated π-electron system of this compound. The molecule's structure, featuring phenyl, pyridine, amino, and carboxyl chromophores, suggests a rich spectrum with multiple electronic transitions. The key transitions expected are π → π* and n → π*. libretexts.orguobabylon.edu.iq

The extended conjugation resulting from the phenyl group at the 5-position, coupled with the electron-donating amino group at the 4-position, is expected to cause a bathochromic (red) shift in the absorption maxima compared to simpler analogs like 4-aminonicotinic acid or nicotinic acid. uobabylon.edu.iq

Studies on related molecules provide a basis for predicting the absorption profile. For instance, 2-aminonicotinic acid, when dissolved in ethanol (B145695) and water, exhibits absorption maxima that can serve as a reference point. nih.gov A detailed study of 2-aminonicotinic acid showed absorption bands at approximately 235 nm and 320 nm in ethanol. nih.gov Similarly, 4-aminobenzoic acid shows absorption maxima at 194 nm, 226 nm, and 278 nm. sielc.com The n → π* transition, involving the non-bonding electrons on the nitrogen and oxygen atoms, is typically weaker and may be observed as a shoulder on the more intense π → π* bands. libretexts.org

The solvent environment can significantly influence the position of these absorption bands (solvatochromism). Polar solvents can stabilize the ground and excited states differently, leading to shifts in the absorption maxima. uobabylon.edu.iq For example, a study on various substituted nicotinic acids demonstrated that solvent polarity and hydrogen bonding capacity systematically affect the UV absorption frequencies. tsijournals.com

The expected electronic transitions for this compound are summarized in the table below.

| Electronic Transition | Chromophore System | Expected λₘₐₓ Region (nm) | Supporting Evidence from Analogous Compounds |

|---|---|---|---|

| π → π | Conjugated Phenyl-Pyridine System | 260 - 340 | 2-aminonicotinic acid absorbs around 320 nm in ethanol. nih.gov 4-aminobenzoic acid absorbs at 278 nm. sielc.com Extended conjugation is expected to cause a red shift. |

| π → π | Pyridine/Phenyl Ring | 220 - 270 | 2-aminonicotinic acid absorbs around 235 nm in ethanol. nih.gov Phenylalanine absorbs near 260 nm. researchgate.net |

| n → π | C=O and N atoms | > 300 (often a shoulder) | Characteristic for molecules with heteroatoms; often weak and can be obscured by stronger π → π transitions. libretexts.org |

Theoretical and Computational Studies on 4 Amino 5 Phenylnicotinic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in modern chemical research. DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It allows for the calculation of various molecular properties by modeling the electron density, providing a balance between accuracy and computational cost that makes it suitable for a wide range of chemical systems, from small molecules to complex biological assemblies. researchgate.netmdpi.com

Electronic Structure and Reactivity Analysis

The electronic structure of 4-Amino-5-phenylnicotinic acid dictates its chemical behavior. DFT calculations can map the electron density distribution, revealing which parts of the molecule are electron-rich or electron-poor. This is often visualized using a Molecular Electrostatic Potential (MEP) map, which indicates sites susceptible to electrophilic or nucleophilic attack.

Illustrative Data Table: Calculated Reactivity Descriptors for this compound This table presents hypothetical values based on typical DFT calculations for similar molecules to illustrate the expected data.

| Parameter | Symbol | Calculated Value (Illustrative) | Significance |

|---|---|---|---|

| Chemical Hardness | η (eV) | 2.15 | Measures molecular stability and resistance to deformation. |

| Electronic Chemical Potential | μ (eV) | -3.95 | Indicates the tendency of electrons to escape from the system. |

| Electrophilicity Index | ω (eV) | 3.63 | Quantifies the electrophilic nature of the molecule. |

Prediction of Spectroscopic Parameters

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can be used to identify and characterize the molecule. Theoretical calculations of vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra. ajrconline.orgresearchgate.net For this compound, DFT can predict the characteristic stretching and bending frequencies for its key functional groups, such as the N-H stretches of the amino group, the O-H and C=O stretches of the carboxylic acid group, and the various C-C and C-N vibrations within the aromatic rings. ajrconline.org Comparing these predicted spectra with experimental data helps confirm the molecular structure and provides a detailed assignment of the observed spectral bands.

Illustrative Data Table: Predicted IR Vibrational Frequencies for this compound This table presents hypothetical values based on typical DFT calculations to illustrate the expected data.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹, Scaled) | Expected Intensity |

|---|---|---|---|

| N-H Symmetric Stretch | -NH₂ | 3450 | Medium |

| N-H Asymmetric Stretch | -NH₂ | 3360 | Medium |

| O-H Stretch | -COOH | 3100 (Broad) | Strong, Broad |

| C=O Stretch | -COOH | 1715 | Very Strong |

| Aromatic C=C/C=N Stretch | Pyridine (B92270)/Phenyl Rings | 1610, 1580, 1490 | Medium-Strong |

| C-O Stretch | -COOH | 1280 | Strong |

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful concept for explaining chemical reactivity and electronic transitions. pnas.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. researchgate.netpnas.org A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. arxiv.org For this compound, the distribution of the HOMO and LUMO across the molecule is key. The HOMO is expected to be localized primarily on the electron-rich aminophenyl portion, while the LUMO may be centered on the electron-deficient pyridine ring, particularly near the carboxylic acid group. This distribution determines the most likely sites for electrophilic and nucleophilic attack. arxiv.orgnih.gov

Illustrative Data Table: Frontier Molecular Orbital Energies for this compound This table presents hypothetical values based on typical DFT calculations for similar aromatic systems to illustrate the expected data.

| Orbital | Energy (eV) | Primary Localization (Expected) |

|---|---|---|

| HOMO | -6.10 | Amino group and Phenyl ring |

| LUMO | -1.80 | Pyridine ring and Carboxylic acid group |

| HOMO-LUMO Gap (ΔE) | 4.30 | Entire Molecule |

Conformational Analysis and Energy Landscape Mapping

Molecules that are not sterically rigid can exist in multiple spatial arrangements, or conformations. This compound has significant conformational freedom, primarily due to the rotation around the single bond connecting the phenyl and pyridine rings. Conformational analysis aims to identify the most stable arrangements (local minima on the potential energy surface) and the energy barriers between them. ethz.chchemrxiv.org

Computational methods can systematically map the energy landscape by calculating the energy of the molecule as a function of key dihedral angles. For this compound, the critical dihedral angle is the one defining the relative orientation of the two aromatic rings. A planar conformation would maximize π-conjugation between the rings, but may be disfavored due to steric hindrance between hydrogen atoms on the rings. A twisted conformation would relieve this steric strain but reduce electronic conjugation. d-nb.info Quantum chemical calculations can determine the precise energy balance between these effects, predicting the most likely conformation(s) in the gas phase. ethz.chbeilstein-journals.org

Molecular Dynamics Simulations for Solvent Effects and Aggregation Behavior

While quantum chemical calculations are excellent for describing the intrinsic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. fu-berlin.denih.gov MD simulations model the movements of atoms and molecules over time based on classical mechanics, allowing for the study of dynamic processes, solvent interactions, and aggregation. researchgate.netnih.gov

For this compound in an aqueous solution, MD simulations can reveal how water molecules arrange themselves around the solute, forming hydration shells. diva-portal.org These simulations provide detailed information about hydrogen bonding between the amino and carboxylic acid groups and the surrounding water molecules. Furthermore, MD can be used to investigate the propensity of the molecule to aggregate. By simulating a system with multiple solute molecules, one can observe whether they tend to cluster together due to, for example, π-stacking interactions between the aromatic rings or intermolecular hydrogen bonds. nih.gov

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the detailed step-by-step pathways of chemical reactions. mdpi.com By mapping the potential energy surface of a reacting system, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state relative to the reactants determines the activation energy barrier, which governs the reaction rate.

For this compound, one could computationally study various reactions, such as the esterification of its carboxylic acid group or an electrophilic substitution on one of its aromatic rings. A typical study would involve proposing a plausible reaction pathway and then using DFT to calculate the geometries and energies of all stationary points along this path. nih.gov This provides a detailed understanding of the reaction's feasibility and the factors that control its outcome, which can be invaluable for optimizing synthetic procedures. mdpi.comnih.gov

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical and Physical Properties

Quantitative Structure-Property Relationship (QSPR) methodologies are computational approaches that aim to establish a mathematical correlation between the chemical structure of a compound and its macroscopic properties. dergipark.org.tr The fundamental principle is that the structure of a molecule, encoded in numerical descriptors, dictates its physicochemical characteristics. A typical QSPR model is developed by correlating these descriptors with experimentally determined properties using statistical methods.

Research Findings from Analogous Compounds

Studies on compounds structurally related to this compound highlight the key molecular features that influence their physicochemical properties.

Nicotinic Acid Derivatives: QSPR and related Quantitative Structure-Activity Relationship (QSAR) studies on nicotinic acid derivatives have demonstrated the importance of lipophilicity and electronic parameters. For instance, research on nicotinic acid hydrazides revealed that lipophilic characteristics and the presence of specific substituents on the phenyl ring significantly affect their biological activity, which is intrinsically linked to physical properties like solubility and membrane permeability. nih.govbenthamdirect.com Other studies have successfully used chromatographic methods to determine lipophilicity values (RM0), correlating them with calculated logP values and topological indices to predict the compounds' behavior. akjournals.com These findings suggest that the phenyl group in this compound is a critical determinant of its lipophilicity.

Aminobenzoic Acid Derivatives: Research on aminobenzoic acid derivatives underscores the role of electronic properties and ionization state (pKa) in determining their behavior. nih.gov In one study, the inhibitory power of various p-aminobenzoic acid derivatives was found to be heavily dependent on their ionization under experimental conditions. nih.gov For benzoylamino benzoic acid derivatives, 2D-QSAR models indicated that the count of carbons connected with single and aromatic bonds was a significant descriptor, suggesting that aromatic substitutions potentiate activity. dergipark.org.tr This implies that the amino group on the pyridine ring of this compound will strongly influence its ionization, solubility, and interaction potential.

Phenyl-Substituted Aromatic Compounds: For other molecules containing substituted phenyl rings, QSAR studies have shown that steric, electronic, and hydrophobic parameters are crucial. In an analysis of amfenac (B1665970) (2-amino-3-benzoylphenylacetic acid) and its analogs, the π-electron density of the aromatic ring was identified as the most significant parameter for its activity, suggesting the importance of electronic charge transfer. nih.gov This highlights that both the amino and phenyl substituents on the nicotinic acid core will create a unique electronic environment that governs the properties of this compound.

Molecular Descriptors in QSPR

To build a predictive model, various aspects of a molecule's structure are quantified using molecular descriptors. These can be broadly categorized as shown in the table below.

| Descriptor Type | Description | Examples |

| Topological | Describe the connectivity and branching of atoms in a molecule, derived from its 2D graph representation. akjournals.com | Wiener Index, Kier & Hall Connectivity Indices (oχv, 1χv), Balaban Index. akjournals.com |

| Electronic | Quantify the electronic environment of the molecule, often calculated using quantum mechanics. nih.gov | HOMO/LUMO Energies, Dipole Moment, Mulliken Atomic Charges, Ionization Potential. nih.govresearchgate.net |

| Steric/Geometrical | Relate to the three-dimensional size and shape of the molecule. | Molar Refractivity (MR), Molecular Volume, Surface Area. |

| Hydrophobic | Describe the molecule's lipophilicity, which influences solubility and partitioning behavior. nih.gov | LogP (Octanol-Water Partition Coefficient). nih.govnih.gov |

| Constitutional | Simple counts of atoms, bonds, rings, and molecular weight. | Molecular Weight, Atom Count, Ring Count. |

Predicted Chemical and Physical Properties

A validated QSPR model can predict a wide range of physicochemical properties, which are essential for chemical process design and understanding molecular behavior.

| Property | Description | Relevance |

| Lipophilicity (logP) | The ratio of a compound's concentration in a lipid (octanol) versus an aqueous phase. nih.gov | Influences absorption, distribution, and membrane permeability. |

| Aqueous Solubility (logS) | The maximum amount of a substance that can dissolve in water. nih.gov | Crucial for formulation and bioavailability. |

| Melting Point | The temperature at which a solid becomes a liquid. | Important for purification, formulation, and material handling. |

| Boiling Point | The temperature at which a liquid's vapor pressure equals the external pressure. | Relevant for purification and process design. |

| Refractive Index | A measure of how light bends when passing through the substance. | Used for substance identification and purity assessment. |

| pKa | The acid dissociation constant, indicating the strength of an acid. nih.gov | Determines the ionization state of the molecule at a given pH. |

Hypothetical QSPR Data Table

The following table illustrates how a dataset for a QSPR study of this compound and its analogs might be structured. The values are for illustrative purposes to explain the concept.

| Compound | MW ( g/mol ) | logP | PSA (Ų) | HOMO (eV) | LUMO (eV) | Predicted Solubility (logS) |

| Nicotinic Acid | 123.11 | 0.36 | 49.56 | -7.1 | -1.5 | -0.9 |

| 5-Phenylnicotinic acid | 199.21 | 2.50 | 49.56 | -6.8 | -1.8 | -2.5 |

| 4-Aminonicotinic acid | 138.12 | -0.50 | 75.59 | -6.5 | -1.3 | -0.5 |

| This compound | 214.23 | 1.64 | 75.59 | -6.2 | -1.6 | -1.8 |

This illustrative table shows how descriptors like Molecular Weight (MW), Partition Coefficient (logP), Polar Surface Area (PSA), and quantum chemical energies (HOMO/LUMO) could be used to build a regression model to predict a property like aqueous solubility (logS).

Applications and Functionalization in Chemical Sciences

Role as a Key Synthetic Intermediate in Complex Organic Synthesis

The bifunctional nature of 4-Amino-5-phenylnicotinic acid, possessing both a nucleophilic amino group and an electrophilic carboxylic acid (or its derivatives), establishes it as a powerful intermediate for the synthesis of complex molecular frameworks.

Amino acids are well-established precursors for creating novel heterocyclic systems, providing a biocompatible and stereochemical foundation for new structures. mdpi.comnih.gov The this compound molecule serves as a prime candidate for constructing fused heterocyclic scaffolds, which are prevalent in medicinal chemistry. mdpi.com The vicinal arrangement of the amino and carboxyl groups on the pyridine (B92270) ring allows for facile cyclization reactions with appropriate dielectrophilic or electrophile-nucleophile reagents to form fused six- or seven-membered rings.

These reactions can lead to the formation of diverse and complex polycyclic systems, such as pyridopyrimidines or pyridodiazepines. The specific outcomes depend on the chosen reaction partner and conditions, allowing for controlled synthesis of targeted scaffolds.

| Reagent Type | Potential Heterocyclic Scaffold | Reaction Principle |

| β-Dicarbonyl Compounds (e.g., Acetylacetone) | Fused Pyridopyrimidinone | Condensation and subsequent intramolecular cyclization. |

| Phosgene or equivalent | Fused Pyridodiazine-dione | Formation of an intermediate isocyanate or carbamoyl (B1232498) chloride followed by cyclization. |

| α-Haloketones | Fused Pyridopyrazine | N-alkylation of the amino group followed by intramolecular condensation with the carboxylic acid. |

| Isothiocyanates | Fused Pyridothiazine derivative | Addition to the amino group to form a thiourea, followed by intramolecular cyclization. |

This table illustrates hypothetical synthetic routes to advanced heterocyclic scaffolds starting from this compound, based on established reactivity patterns of amino acids.

Chemical probes are essential tools for interrogating biological systems. nih.gov A well-designed probe typically contains a recognition element, a reporter group (like a fluorophore), and a reactive group for covalent linkage to a target. unimi.it The scaffold of this compound is readily adaptable for the synthesis of such probes.

The amino group provides a convenient handle for attaching fluorescent tags (e.g., coumarin, BODIPY) or photoreactive groups (e.g., benzophenone, diazirine) via stable amide bond formation. unimi.itnih.gov Concurrently, the carboxylic acid can be converted into an activated ester or other reactive functionalities designed to covalently modify specific sites within biomolecules, enabling activity-based protein profiling or target identification studies.

| Probe Component | Function | Potential Modification of this compound |

| Recognition Element | Binds to the biological target of interest. | The core this compound scaffold itself, or derivatives thereof. |

| Reporter Group | Enables detection and quantification. | Acylation of the 4-amino group with a fluorescent dye (e.g., Dansyl chloride) or a biotin (B1667282) tag. |

| Reactive Group | Forms a covalent bond with the target. | Conversion of the 3-carboxylic acid to a reactive ester (e.g., N-hydroxysuccinimide ester) or a photo-activatable crosslinker. |

This table outlines a modular design strategy for developing chemical probes based on the this compound scaffold.

Diversity-oriented synthesis is a powerful strategy for exploring chemical space and discovering new bioactive molecules. The this compound structure is an excellent starting point for generating structurally diverse chemical libraries. The two distinct functional groups—the amine and the carboxylic acid—can be independently modified using a wide array of commercially available building blocks.

By employing parallel synthesis techniques, the amino group can be reacted with various sulfonyl chlorides, acyl chlorides, or isocyanates, while the carboxylic acid can be coupled with a diverse set of amines or alcohols. This combinatorial approach allows for the rapid generation of a large library of related but structurally distinct molecules from a single, common core, facilitating structure-activity relationship (SAR) studies in drug discovery and chemical biology.

Potential in Materials Chemistry and Polymer Science

The unique combination of a rigid aromatic framework and polymerizable functional groups positions this compound as a promising monomer for the development of advanced materials.

Amino acids and their derivatives are increasingly used as sustainable and functional monomers for creating advanced polymers. nih.govacs.org As a substituted amino acid, this compound can undergo polymerization through its amino and carboxyl functionalities. Step-growth polymerization of the molecule would lead to the formation of a novel polyamide.

The resulting polymer would feature a highly aromatic backbone, incorporating both pyridine and phenyl rings directly into the main chain. This structure is expected to confer significant thermal stability and rigidity. The regular placement of the aromatic rings could also lead to interesting photophysical or electronic properties. The synthesis of such polymers can be achieved via traditional polycondensation methods, offering a pathway to materials with unique properties compared to conventional aliphatic or simple aromatic polyamides. sigmaaldrich.com

| Monomer Feature | Expected Influence on Polymer Properties |

| Amine and Carboxylic Acid Groups | Enables step-growth polymerization to form a polyamide backbone. |

| Rigid Pyridine Ring | Increases chain stiffness, leading to higher glass transition temperature and thermal stability. |

| Pendant Phenyl Group | Adds steric bulk, potentially disrupting chain packing and modifying solubility and mechanical properties. |

| Aromatic System | May impart fluorescence or other photophysical properties to the resulting polymer. mdpi.com |

This table summarizes the potential contributions of the structural features of this compound to the properties of its corresponding polyamide.

Supramolecular chemistry relies on specific, directional, and reversible non-covalent interactions to construct ordered architectures from molecular components. nih.gov this compound is equipped with multiple functional groups capable of participating in a variety of these interactions, making it an excellent candidate for designing supramolecular assemblies and frameworks. rsc.org

The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming well-defined dimers or interacting with other complementary groups. nih.gov The pyridine nitrogen is a potent hydrogen bond acceptor, while the amino group can act as a hydrogen bond donor. Furthermore, the phenyl and pyridine rings can engage in π-π stacking interactions, which are crucial for organizing molecules in the solid state. This rich array of potential interactions could be harnessed to build one-, two-, or three-dimensional networks with applications in materials science, such as porous frameworks or functional thin films. rsc.org

| Intermolecular Interaction | Participating Groups | Potential Supramolecular Synthon |

| Hydrogen Bonding | Carboxylic Acid Dimer | R-COOH ··· HOOC-R |

| Hydrogen Bonding | Carboxylic Acid – Pyridine | R-COOH ··· N(py)-R' |

| Hydrogen Bonding | Amine – Carboxylic Acid | R-NH₂ ··· HOOC-R' |

| π-π Stacking | Phenyl Ring – Phenyl Ring | Face-to-face or edge-to-face stacking |

| π-π Stacking | Pyridine Ring – Pyridine Ring | Offset stacking due to ring electronics |

This table details the primary non-covalent interactions available to this compound for the construction of supramolecular assemblies.

Applications in Catalysis

Extensive literature reviews and database searches have revealed a significant gap in the documented applications of this compound within the field of catalysis. While the constituent functional groups—an amino group, a carboxylic acid, and a phenyl-substituted pyridine ring—suggest potential for catalytic activity, specific research to validate these applications appears to be limited or not publicly available.

Development as Ligands for Metal-Catalyzed Reactions

There is currently no available scientific literature detailing the development or use of this compound as a ligand for metal-catalyzed reactions. The presence of nitrogen and oxygen donor atoms in its structure theoretically allows for coordination with metal centers. However, no studies have been published that explore its synthesis into metal complexes or its efficacy as a ligand in catalytic transformations such as cross-coupling, hydrogenation, or oxidation reactions. Consequently, there is no data on reaction yields, enantioselectivity, or catalyst stability for any such hypothetical systems.

Interactive Data Table: Summary of Research on this compound as a Ligand

| Research Area | Findings |

| Synthesis of Metal Complexes | No data available |

| Application in Cross-Coupling Reactions | No data available |

| Use in Asymmetric Catalysis | No data available |

| Catalyst Stability and Turnover | No data available |

Evaluation as Organocatalysts in Organic Transformations

Similarly, the evaluation of this compound as an organocatalyst in organic transformations has not been reported in peer-reviewed literature. The molecule possesses both a basic amino group and an acidic carboxylic acid group, making it a potential candidate for bifunctional organocatalysis in reactions such as aldol (B89426) or Michael additions. However, no research has been published investigating its catalytic activity, substrate scope, or stereoselectivity in such transformations.

Interactive Data Table: Summary of Research on this compound as an Organocatalyst

| Organic Transformation | Catalytic Performance |

| Aldol Reaction | No data available |

| Michael Addition | No data available |

| Mannich Reaction | No data available |

| Asymmetric Amination | No data available |

Contribution to Analytical Method Development

The application of this compound in the development of analytical methods is another area where published research is absent. While its chemical structure suggests potential utility, no studies have demonstrated its practical application in this field.

Derivatizing Agent for Enhanced Detection

There are no reports of this compound being used as a derivatizing agent for the enhanced detection of analytes in techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). Derivatizing agents typically react with specific functional groups of target molecules to improve their chromatographic behavior or detector response. The amino and carboxylic acid groups of this compound could theoretically be functionalized for this purpose, but no such derivatization protocols or their applications have been described in the scientific literature.

Component in Chemical Sensor Design

The design and fabrication of chemical sensors incorporating this compound as a component for the detection of specific ions or molecules have not been documented. The pyridine nitrogen and other functional groups could potentially act as binding sites for analytes, leading to a measurable signal. However, no research has been published on the development of optical, electrochemical, or other types of sensors based on this compound.

Future Research Directions and Challenges

Development of Sustainable and Atom-Economical Synthetic Routes

The development of environmentally benign and efficient synthetic methods for pyridine (B92270) derivatives is a growing area of focus in green chemistry. nih.govijarsct.co.in Future research will likely prioritize the design of sustainable and atom-economical routes to 4-Amino-5-phenylnicotinic acid. This involves moving away from traditional multi-step syntheses that often utilize harsh reagents and generate significant waste. benthamscience.com Key strategies will include the use of green catalysts, environmentally friendly solvents, and energy-efficient reaction conditions, such as microwave-assisted synthesis. nih.govnih.gov The goal is to develop processes with higher yields, improved selectivity, and a reduced environmental footprint. benthamscience.com One-pot multicomponent reactions are particularly promising as they can reduce the number of synthetic steps and minimize waste. benthamscience.com

Exploration of Novel Reactivity Patterns and Unconventional Chemical Transformations

Investigating the inherent reactivity of the this compound scaffold can unlock new avenues for chemical transformations. A significant area of future research will be the exploration of novel reactivity patterns and unconventional chemical transformations. This includes leveraging C-H activation strategies to directly functionalize the pyridine and phenyl rings, offering a more efficient way to create complex derivatives. nih.gov The development of site-selective functionalization of N-heteroarenes is a highly desirable goal in streamlined synthesis. nih.gov Understanding the interplay between the amino and carboxylic acid groups will be crucial in predicting and controlling reaction outcomes.

Advanced Characterization of Transient Intermediates in Complex Reactions

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for process optimization and the discovery of new reactions. Future research will need to employ advanced analytical techniques to characterize transient intermediates in complex reaction pathways. Mechanistic investigations can provide guiding principles for the selective functionalization of this and other N-heteroarenes. nih.gov Spectroscopic and computational methods will play a vital role in elucidating the structures and energetics of these short-lived species.

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

To accelerate the discovery and optimization of derivatives of this compound, future research will likely involve the integration of flow chemistry and automated synthesis platforms. These technologies offer precise control over reaction parameters, enhanced safety, and the potential for high-throughput screening of reaction conditions and substrate scope. researchgate.net The development of continuous flow processes for the synthesis of nicotinic acid and its derivatives is an area of active investigation. nih.gov Automated platforms can facilitate the rapid generation of libraries of compounds for structure-activity relationship studies. researchgate.net

Expanding Applications in Non-Biological Functional Materials and Chemical Systems

While the biological applications of similar compounds are of interest, a key future direction is to explore the potential of this compound and its derivatives in non-biological functional materials. Its rigid, aromatic structure and the presence of hydrogen-bonding moieties make it an attractive building block for supramolecular assemblies, polymers, and coatings. chemimpex.com Research into its incorporation into novel materials could lead to applications in materials science, leveraging its unique chemical and physical properties. chemimpex.com

Addressing Stereochemical Control and Asymmetric Synthesis of Derivatives

For derivatives of this compound that contain stereocenters, controlling the stereochemistry is a critical challenge. Future research will need to focus on the development of methods for stereochemical control and asymmetric synthesis. This includes the use of chiral catalysts, auxiliaries, and chiral resolution techniques to obtain enantiomerically pure compounds. google.comnih.govacs.org The ability to selectively synthesize specific stereoisomers is crucial for understanding their properties and potential applications.

Computational Design of Novel Derivatives with Tuned Chemical Properties and Reactivity

Computational chemistry and in silico screening are powerful tools for accelerating the design of new molecules with desired properties. nih.govmalariaworld.orgauctoresonline.org Future research will increasingly rely on computational methods to design novel derivatives of this compound with tuned chemical properties and reactivity. rsc.org Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can help predict the properties of virtual compounds before their synthesis, saving time and resources. tandfonline.comresearchgate.net This approach allows for a more rational and targeted approach to the development of new functional molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-5-phenylnicotinic acid, and how can reaction purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of phenyl groups with nicotinic acid derivatives followed by selective amination. To optimize purity:

- Use protecting groups (e.g., Boc for amines) to prevent side reactions.

- Monitor intermediates via thin-layer chromatography (TLC) or HPLC.

- Purify via recrystallization (e.g., using ethanol/water mixtures) or column chromatography with silica gel .

- Key Parameters : Reaction temperature (e.g., reflux at 80–100°C), pH control during amination, and inert atmosphere (N₂/Ar) to avoid oxidation.

Q. How can researchers characterize the structural identity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Analyze - and -NMR spectra for aromatic proton environments (δ 7.2–8.5 ppm) and carboxyl/amine functional groups.

- FT-IR : Confirm carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) and aromatic C=C (1600–1450 cm⁻¹).

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 215.082 for C₁₂H₁₀N₂O₂).

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer :

- Scaffold for Drug Design : Its nicotinic acid core is used in kinase inhibitors or antimicrobial agents.

- Derivatization : Introduce substituents (e.g., halogens, sulfonamides) via electrophilic substitution or coupling reactions.